molecular formula C19H18N6 B2390510 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile CAS No. 2415603-94-8

2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile

Cat. No.: B2390510
CAS No.: 2415603-94-8
M. Wt: 330.395
InChI Key: MTHMCYDFSKENIQ-UHFFFAOYSA-N
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Description

2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile stands out due to its unique combination of a quinoline core and a piperazine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple biological targets and its versatility in chemical synthesis make it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6/c1-14-10-18(22-13-21-14)24-6-8-25(9-7-24)19-16(12-20)11-15-4-2-3-5-17(15)23-19/h2-5,10-11,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHMCYDFSKENIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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